5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8ClFO3 and a molecular weight of 254.64 g/mol . This compound is characterized by a furan ring substituted with a chlorofluorophenoxy methyl group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-chloro-4-fluorophenol with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the carbon-carbon bond between the phenoxy and furan rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chlorofluorophenoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde
Uniqueness
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenoxy group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3/c13-11-5-8(14)1-4-12(11)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBPWJYHBDSAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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